molecular formula C7H15NO3S B2865130 2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide CAS No. 2219371-34-1

2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide

Cat. No.: B2865130
CAS No.: 2219371-34-1
M. Wt: 193.26
InChI Key: WCFMOMTWCDYBCH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide typically involves the reaction of cyclopropyl ketone with dimethylamine and a sulfonamide derivative under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to altered biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

2-cyclopropyl-2-hydroxy-N,N-dimethylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-8(2)12(10,11)5-7(9)6-3-4-6/h6-7,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFMOMTWCDYBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC(C1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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